3-Chloro-4-nitro-1,2-benzenediamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

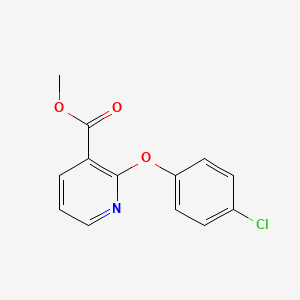

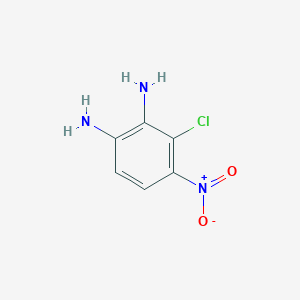

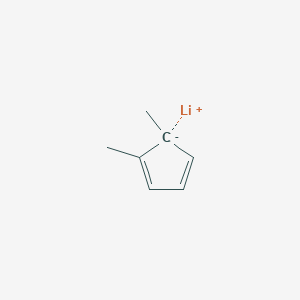

3-Chloro-4-nitro-1,2-benzenediamine is an organic compound with the chemical formula C6H6ClN3O2 and a molecular weight of 187.58 g/mol . It appears as a white to brown solid .

Molecular Structure Analysis

The molecular structure of 3-Chloro-4-nitro-1,2-benzenediamine consists of a benzene ring substituted with a chlorine atom, a nitro group, and two amine groups . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-4-nitro-1,2-benzenediamine are not fully available. It is known to be a white to brown solid , but other properties such as melting point, boiling point, density, refractive index, and flash point are not specified .Aplicaciones Científicas De Investigación

Synthesis of Benzimidazoles and Quinoxalines

A significant application of 3-Chloro-4-nitro-1,2-benzenediamine is in the synthesis of various heterocyclic compounds. Tian and Grivas (1992) demonstrated the use of 3-nitro-1,2-benzenediamines in synthesizing 2-methyl-4-nitrobenzimidazoles, an important class of organic compounds with various applications in medicinal chemistry (Tian & Grivas, 1992). Another study by Sundberg and Ellis (1982) explored the acid-catalyzed cyclizative condensation of halopyridines with 1,2-benzenediamines, highlighting the use of 4-nitro-1,2-benzenediamine in forming pyrido[1,2‐a]benzimidazoles (Sundberg & Ellis, 1982).

Synthesis of Quinoxaline Derivatives

The compound is also involved in the synthesis of quinoxaline derivatives. For instance, Tian and Grivas (1992) used 4-bromo- or 4-chloro-3-nitro-1,2-benzenediamines for the efficient synthesis of 6-halo-5-nitroquinoxalines (Tian & Grivas, 1992).

Role in Benzodiazepine Derivatives Synthesis

Pennini et al. (1988) used 4-chloro-1,2-benzenediamine in the synthesis of benzodiazepine derivatives, highlighting its utility in creating pharmacologically significant compounds (Pennini et al., 1988).

Applications in Sensing Technology

Roth et al. (2006) discussed the use of 2-nitro-1,4-benzenediamine-functionalized polymers as water-soluble UV-Vis-sensitive pH sensors, indicating the application of similar compounds in sensing technologies (Roth et al., 2006).

Analytical Applications in Hair Dye Analysis

Zong-ping (2012) utilized 2-nitro-p-benzenediamine, a related compound, in the HPLC determination of hair dyes, suggesting potential analytical applications of 3-Chloro-4-nitro-1,2-benzenediamine in similar contexts (Huang Zong-ping, 2012).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various enzymes and proteins, affecting their function .

Mode of Action

It’s suggested that the compound might undergo aromatic nucleophilic substitutions . This involves the replacement of a substituent in an aromatic ring with a nucleophile, leading to changes in the compound’s structure and properties .

Biochemical Pathways

For instance, 2-chloro-4-nitrophenol (2C4NP) is degraded via the 1,2,4-benzenetriol (BT) pathway in a Gram-negative bacterium .

Result of Action

Action Environment

Factors such as temperature, ph, and presence of other chemicals can potentially affect the compound’s action .

Propiedades

IUPAC Name |

3-chloro-4-nitrobenzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c7-5-4(10(11)12)2-1-3(8)6(5)9/h1-2H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCAKBVBBFHHIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)N)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-nitro-1,2-benzenediamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1'-(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene], 95%](/img/structure/B6360085.png)

![Poly[3-(octylthio)thiophene-2,5-diyl]](/img/structure/B6360100.png)

![2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide, 0.50 M in THF](/img/structure/B6360124.png)